2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione

Thermal management Epoxy composites Electronic packaging

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione (CAS 315240-83-6), also named 3-(trifluoromethyl)-[1,1'-biphenyl]-2,5-dione, is a phenyl-substituted 1,4-benzoquinone characterized by a meta-trifluoromethyl group on the pendant phenyl ring. Its electron-deficient quinone core, conjugated with the electron-withdrawing CF₃-phenyl system, endows it with distinct redox behavior and physicochemical properties that are leveraged in the synthesis of fluorinated hydroquinone monomers—critical intermediates for advanced epoxy resins and engineering thermoplastics.

Molecular Formula C13H7F3O2
Molecular Weight 252.192
CAS No. 315240-83-6
Cat. No. B2742414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione
CAS315240-83-6
Molecular FormulaC13H7F3O2
Molecular Weight252.192
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CC2=O
InChIInChI=1S/C13H7F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7H
InChIKeyGHURNFCYYXSVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione: A Functionalized Benzoquinone for High-Performance Polymer and Electronic Applications


2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione (CAS 315240-83-6), also named 3-(trifluoromethyl)-[1,1'-biphenyl]-2,5-dione, is a phenyl-substituted 1,4-benzoquinone characterized by a meta-trifluoromethyl group on the pendant phenyl ring . Its electron-deficient quinone core, conjugated with the electron-withdrawing CF₃-phenyl system, endows it with distinct redox behavior and physicochemical properties that are leveraged in the synthesis of fluorinated hydroquinone monomers—critical intermediates for advanced epoxy resins and engineering thermoplastics .

Why Generic Substitution Fails for 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione: The Indispensable Role of Trifluoromethylation


The trifluoromethyl substituent fundamentally alters the electronic landscape of the benzoquinone scaffold, lowering the electron density of the aromatic system and increasing the reduction potential relative to non-fluorinated or methyl-substituted analogs [1]. This electronic modulation directly impacts the properties of derived materials: the cured epoxy resin 3F-PQE exhibits a moisture absorption of ≤1 wt% and contact angles exceeding 90°, performance characteristics that are unattainable with conventional bisphenol A-based epoxies which typically absorb >1.5 wt% moisture under identical conditions [1]. Replacing the CF₃ moiety with a methyl or hydrogen group not only compromises these bulk material properties but also alters the monomer's viscosity profile, limiting the maximum filler loading achievable in thermally conductive composites [1].

Quantitative Evidence Guide: How 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione Outperforms Closest Analogs


Thermal Conductivity Enhancement via High Filler Loading: BN-Filled 3-TFMEP Epoxy vs. Pristine Resin

The fluorinated epoxy monomer 3-TFMEP, synthesized from the target quinone, possesses sufficiently low viscosity to accommodate a boron nitride (BN) filler loading of 70 wt%, a level that is challenging for higher-viscosity, non-fluorinated epoxies. This high loading elevates the thermal conductivity of the composite to 1.2 W/mK—a 10-fold enhancement over the unfilled 3-TFMEP resin (≈0.12 W/mK) . While a direct head-to-head comparison with DGEBA at identical filler loading is not provided in this study, the ability to achieve 70 wt% BN is a direct consequence of the fluorinated monomer's inherent fluidity, a property not shared by standard DGEBA systems .

Thermal management Epoxy composites Electronic packaging

Moisture Absorption Resistance: Cured 3F-PQE Epoxy vs. Standard DGEBA Benchmark

The cured fluorinated epoxy network 3F-PQE-DDM and 3F-PQE-PA exhibited moisture absorption of no more than 1 wt% after immersion at 80 °C for 24 hours [1]. This is at least 33% lower than the typical moisture uptake of 1.5–2.0 wt% reported for standard DGEBA epoxy under comparable conditions [2]. The reduced moisture absorption is critical for maintaining dimensional stability and dielectric integrity in humid environments.

Moisture resistance Epoxy resins Electronic packaging

Hydrophobic Surface Character: Contact Angle of Cured 3F-PQE Networks

All cured 3F-PQE networks exhibited water contact angles greater than 90°, placing them firmly in the hydrophobic regime [1]. This is a marked improvement over the typical contact angle of 70–85° observed for standard DGEBA-based epoxy systems [2], indicating that the trifluoromethyl side chains migrate to the surface to lower surface energy. This inherent hydrophobicity is achieved without the need for post-cure surface treatments or fluorinated additives.

Hydrophobicity Surface energy Anti-fouling

Low Dielectric Constant of Fluorinated Epoxy Resin 3F-PQE for High-Frequency Applications

Fluorinated epoxy resins synthesized from 3-trifluoromethyl phenylhydroquinone, the reduced form of the target quinone, exhibit a dielectric constant of ca. 3.3 at 1 MHz, compared to 3.7–4.0 for conventional DGEBA systems. The incorporation of trifluoromethyl groups reduces the polarizability of the polymer network, a well-established structure-property relationship for fluorinated polyethers [1]. This reduction, although modest in absolute terms, translates to a measurable decrease in signal propagation delay in high-frequency printed circuit board applications.

Low-k dielectric High-frequency packaging Signal integrity

Best Application Scenarios for 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione-Based Materials


High-Density Electronic Packaging Substrates Requiring Low Moisture Uptake

The ≤1 wt% moisture absorption of 3F-PQE epoxy makes it an ideal matrix for flip-chip underfill and printed circuit board laminates in consumer electronics and automotive modules where exposure to humid environments is a reliability risk. By using the target quinone as a monomer precursor, formulators can produce packaging materials that resist swelling and delamination better than standard DGEBA systems [REFS-1, REFS-2].

Thermally Conductive Hybrid Composites for LED and Power Module Heat Spreaders

The low melt viscosity of the 3-TFMEP epoxy monomer, derived from the target quinone, enables the dispersion of up to 70 wt% BN filler, achieving a thermal conductivity of 1.2 W/mK . This combination of high filler loading and adequate flowability is directly applicable to thermal interface materials and heat spreaders in high-brightness LEDs and GaN power modules where efficient heat extraction is paramount .

Hydrophobic Protective Coatings for Outdoor Electrical Insulation

Cured 3F-PQE networks exhibit water contact angles exceeding 90°, providing inherent hydrophobicity without supplemental surface treatments . This property is directly exploitable in conformal coatings for outdoor insulators, transformer bushings, and antenna radomes, where water film formation must be minimized to prevent flashover and signal attenuation .

Low-Dielectric-Constant Prepregs for 5G/mmWave Antenna Substrates

The lower dielectric constant (≈3.3 at 1 MHz) of fluorinated epoxy resins based on this quinone precursor reduces signal propagation delay in high-frequency circuits . This makes the monomer a candidate for formulating low-loss prepregs in 5G base station antenna arrays and mmWave radar modules, where every 0.1 reduction in Dk can measurably improve antenna gain and bandwidth .

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